4-Ethyl-3,3-dimethylheptane

Description

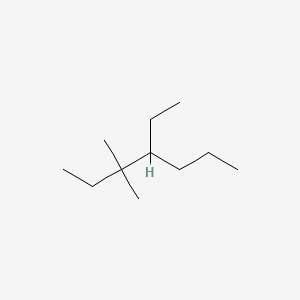

Structure

3D Structure

Properties

CAS No. |

61868-32-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-3,3-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-9-10(7-2)11(4,5)8-3/h10H,6-9H2,1-5H3 |

InChI Key |

QXJXAHFNWHEQEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Ethyl-3,3-dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane, 4-Ethyl-3,3-dimethylheptane. Due to the absence of a directly published synthesis for this specific molecule, this document outlines logical and experimentally sound multi-step approaches based on well-established organic chemistry reactions. The content herein is curated for an audience with a strong background in chemical synthesis and is intended to serve as a foundational resource for the laboratory preparation of this compound and its analogs.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The most logical approaches involve the formation of key carbon-carbon bonds through robust and widely utilized methodologies such as the Grignard reaction. Two primary pathways have been identified, commencing from commercially available or readily synthesizable ketone precursors.

Pathway 1 initiates with 3,3-dimethyl-2-pentanone and involves a Grignard reaction with propylmagnesium bromide. Pathway 2 utilizes 2,2-dimethyl-3-pentanone and a Grignard reaction with butylmagnesium bromide. Both pathways converge on the formation of the tertiary alcohol, 4-ethyl-3,3-dimethyl-4-heptanol, which is then dehydrated to the corresponding alkene and subsequently hydrogenated to yield the final product.

A third, alternative pathway, could involve a Wittig reaction to construct the alkene intermediate directly, followed by hydrogenation.

Visualized Synthesis Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of the proposed synthetic routes.

Caption: Proposed Synthesis Pathway 1 for this compound.

An In-depth Technical Guide to the Physical Properties of C11H24 Alkane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of undecane (C11H24) and its isomers. As non-polar hydrocarbons, the various structural arrangements of undecane isomers significantly influence their physical characteristics, which in turn can affect their behavior in chemical and biological systems. Understanding these properties is crucial for researchers in fields ranging from materials science to drug development, where hydrocarbon moieties can play a significant role in molecular interactions and pharmacokinetics.

Core Physical Properties of Undecane Isomers

The physical properties of alkanes are primarily determined by the strength of the van der Waals forces between molecules. As the number of carbon atoms increases, so does the surface area and the strength of these intermolecular forces, leading to higher boiling points, melting points, and densities. However, for isomers with the same number of carbon atoms, such as the 159 isomers of undecane, the degree of branching becomes a critical factor.[1] Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces typically results in lower boiling points. The effect on melting points is more complex, as more compact and symmetrical molecules can pack more efficiently into a crystal lattice, sometimes leading to higher melting points.

Below is a table summarizing the key physical properties of n-undecane and a selection of its branched-chain isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Refractive Index (at 20°C) |

| n-Undecane | Undecane | 196 | -26 | 0.740 | 1.417 |

| 2-Methyldecane | 2-Methyldecane | 189.3[2] | -48.9[2] | 0.737[3] | 1.424[4] |

| 3-Methyldecane | 3-Methyldecane | 189.1[5] | -92.9[5] | 0.742[5] | 1.4163[5] |

| 4-Methyldecane | 4-Methyldecane | 187.9[6] | -92[7] | 0.739[6] | 1.4155[7] |

| 5-Methyldecane | 5-Methyldecane | 186.1[8] | -57.06 (estimate)[8] | 0.742[8] | 1.4158[8] |

| 3-Ethylnonane | 3-Ethylnonane | 188[9] | -57.06 (estimate)[9] | 0.7456[9] | 1.4187[9] |

| 4-Ethylnonane | 4-Ethylnonane | 184[10] | -57.06 (estimate)[10] | 0.7448[10] | 1.4182[10] |

| 2,3,4-Trimethyloctane | 2,3,4-Trimethyloctane | 180[11] | -57.06 (estimate)[11] | 0.7536[11] | 1.4221[11] |

| 2,3,3-Trimethyloctane | 2,3,3-Trimethyloctane | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols for Determining Physical Properties

The accurate determination of the physical properties of C11H24 isomers relies on standardized experimental procedures. The following are summaries of widely accepted ASTM International (formerly American Society for Testing and Materials) methods.

Determination of Boiling Point

ASTM D5399: Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography

This method is a common technique for determining the boiling point distribution of hydrocarbon solvents.[12][13][14]

-

Principle: The sample is injected into a gas chromatography (GC) column. The components of the sample are separated based on their boiling points, with lower boiling point compounds eluting from the column first. The column temperature is increased at a reproducible rate.

-

Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.

-

Procedure:

-

A calibration mixture of known hydrocarbons with a wide range of boiling points is run to establish a retention time versus boiling point curve.

-

The C11H24 isomer sample is then injected into the GC under the same conditions.

-

The retention time of the isomer is recorded.

-

The boiling point of the isomer is determined by comparing its retention time to the calibration curve.

-

-

Significance: This method provides a detailed boiling point distribution and is an alternative to traditional distillation methods.[15] It is particularly useful for quality control and specification testing.[13][15]

Determination of Melting Point

A standard method for determining the melting point of petroleum products, which is applicable to alkanes, involves cooling the sample and observing the temperature at which crystals first appear.

-

Principle: The sample is cooled at a controlled rate while being stirred. The temperature at which the first crystals of the hydrocarbon appear is recorded as the freezing point, which is equivalent to the melting point for a pure substance.

-

Apparatus: A jacketed sample tube, a stirrer, and a temperature-measuring device are required. The apparatus is placed in a cooling bath.

-

Procedure:

-

The liquid sample is placed in the sample tube.

-

The sample is cooled slowly while being continuously stirred.

-

The temperature is monitored, and the point at which the first solid crystals form is recorded as the melting point.

-

Determination of Density

ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is a precise and rapid way to determine the density of liquid hydrocarbons.

-

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating sample tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the sample.

-

Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled housing.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

The sample is injected into the clean, dry sample tube.

-

The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.

-

Determination of Refractive Index

ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids

This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[16][17][18]

-

Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.[19]

-

Apparatus: A high-resolution refractometer (such as an Abbe-type) with a temperature-controlled prism.[1]

-

Procedure:

-

The refractometer is calibrated using a liquid standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature.

-

The instrument's telescope or digital readout is adjusted to determine the boundary between the light and dark fields, which corresponds to the refractive index.[19]

-

Visualizing Structure-Property Relationships

The relationship between the molecular structure of an alkane isomer and its physical properties can be visualized to aid in understanding these fundamental concepts.

Caption: Relationship between alkane branching and boiling point.

The diagram above illustrates that as the degree of branching in C11H24 isomers increases, the molecules become more compact, leading to a smaller surface area for intermolecular interactions. This results in weaker van der Waals forces and consequently, a lower boiling point compared to the straight-chain isomer, n-undecane.

Caption: General experimental workflow for physical property determination.

This workflow outlines the sequential steps involved in characterizing the physical properties of a C11H24 alkane isomer. It begins with sample preparation, followed by the parallel or sequential determination of boiling point, melting point, density, and refractive index using standardized methods. The process concludes with the analysis and comparison of the collected data.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyldecane [chemister.ru]

- 4. 2-Methyldecane | CAS#:68551-17-7 | Chemsrc [chemsrc.com]

- 5. 3-Methyldecane|lookchem [lookchem.com]

- 6. 4-METHYLDECANE | 2847-72-5 [chemicalbook.com]

- 7. Nonane, 4-ethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 5-Methyldecane|lookchem [lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. 4-ethylnonane [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. store.astm.org [store.astm.org]

- 13. spectralabsci.com [spectralabsci.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. img.antpedia.com [img.antpedia.com]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. petrolube.com [petrolube.com]

A Comprehensive Guide to IUPAC Nomenclature for Branched Alkanes

Introduction

In the intricate world of organic chemistry, a systematic and unambiguous naming convention is paramount for effective communication among researchers, scientists, and professionals in drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the nomenclature of organic compounds, ensuring that each distinct structure has a unique and universally recognized name. This guide provides an in-depth exploration of the IUPAC nomenclature rules specifically for branched alkanes, the simplest class of saturated hydrocarbons.

Core Principles of IUPAC Nomenclature for Alkanes

The systematic naming of branched alkanes follows a hierarchical set of rules designed to deconstruct the molecule into its fundamental components: the parent chain and its substituents.

Systematic Procedure for Naming Branched Alkanes

The process of assigning an IUPAC name to a branched alkane can be broken down into a series of logical steps.

Step 1: Identification of the Parent Chain

The foundation of the IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms within the molecule.[1][2][3] It is crucial to note that the parent chain is not always the most obvious, straight chain of carbons.[4]

In cases where two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[1][2] This principle aims to simplify the final name by minimizing the complexity of the substituent groups.

Step 2: Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The numbering begins at the end that gives the substituents the lowest possible locants (numbers).[1][2][5]

To determine the lowest set of locants, compare the numbering schemes from both ends of the chain number by number. The correct scheme is the one that has a lower number at the first point of difference.[1][2] If the numbering from both directions results in the same set of locants, the numbering is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.[1][2]

Step 3: Identification and Naming of Substituents

The groups attached to the parent chain are called substituents.[1] For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding straight-chain alkane with "-yl".[5]

Step 4: Assembling the Full IUPAC Name

The complete IUPAC name is constructed by following a specific format:

-

Prefixes for Multiple Identical Substituents : If the same substituent appears more than once, a prefix such as "di-", "tri-", "tetra-", etc., is used to indicate the number of times it occurs.[1][5] The locant for each instance of the substituent must be included, separated by commas.[1][5]

-

Alphabetical Order of Substituents : The different substituent groups are listed in alphabetical order.[1][5][6] The prefixes "di-", "tri-", "tetra-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored when alphabetizing.[1] However, prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[1]

-

Punctuation : Commas are used to separate numbers from numbers, and hyphens are used to separate numbers from letters.[1][5] The entire name is written as a single word, with the parent name appearing at the end.[1]

Naming Complex Substituents

In some cases, the substituent itself may be branched. These are referred to as complex substituents. The rules for naming complex substituents are as follows:

-

The branched substituent is numbered starting from the carbon atom that is attached to the parent chain. This carbon is always designated as carbon 1 of the substituent.[7]

-

The name of the complex substituent is formed by identifying the longest chain within the substituent and naming the smaller groups attached to it.

-

The entire name of the complex substituent is enclosed in parentheses.[5][7] When alphabetizing, the first letter of the complete name inside the parentheses is used.[8]

For multiple occurrences of the same complex substituent, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-".[2]

Data Presentation

For clarity and quick reference, the following tables summarize key information used in the IUPAC nomenclature of branched alkanes.

Table 1: Parent Chain Names

| Number of Carbon Atoms | Parent Name |

| 1 | Methane |

| 2 | Ethane |

| 3 | Propane |

| 4 | Butane |

| 5 | Pentane |

| 6 | Hexane |

| 7 | Heptane |

| 8 | Octane |

| 9 | Nonane |

| 10 | Decane |

Table 2: Common Alkyl Substituent Names

| Alkyl Group | Structure |

| Methyl | -CH₃ |

| Ethyl | -CH₂CH₃ |

| Propyl | -CH₂CH₂CH₃ |

| Isopropyl | -CH(CH₃)₂ |

| Butyl | -CH₂CH₂CH₂CH₃ |

| sec-Butyl | -CH(CH₃)CH₂CH₃ |

| Isobutyl | -CH₂CH(CH₃)₂ |

| tert-Butyl | -C(CH₃)₃ |

Table 3: Numerical Prefixes for Identical Substituents

| Number of Substituents | Prefix |

| 2 | di- |

| 3 | tri- |

| 4 | tetra- |

| 5 | penta- |

| 6 | hexa- |

Visualization of the IUPAC Naming Workflow

The following diagram illustrates the logical workflow for determining the IUPAC name of a branched alkane.

Caption: Workflow for IUPAC naming of branched alkanes.

A thorough understanding and consistent application of the IUPAC nomenclature rules are essential for clarity and precision in the fields of chemical research and drug development. This guide provides the foundational knowledge for systematically naming branched alkanes, which serves as the basis for naming more complex organic molecules. By following these established protocols, scientists can ensure that a chemical name corresponds to a single, unambiguous molecular structure.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 3. youtube.com [youtube.com]

- 4. unacademy.com [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide on the Thermodynamic Stability of 4-Ethyl-3,3-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Thermodynamic Stability Assessment of 4-Ethyl-3,3-dimethylheptane

This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the branched alkane, this compound. Given the absence of specific experimental thermochemical data for this compound in publicly available literature, this document outlines the theoretical framework for assessing its stability relative to its isomers, details the established experimental protocols for such determination, and describes the computational workflows that can provide reliable predictions of its thermodynamic properties.

Introduction to Alkane Stability

The thermodynamic stability of an alkane refers to its intrinsic energy content, typically quantified by its standard enthalpy of formation (ΔH°f). A more negative ΔH°f indicates greater stability. For isomers, which share the same chemical formula (C11H24 in this case) but differ in atomic arrangement, their relative stabilities can be compared by examining their heats of formation. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is attributed to factors such as improved van der Waals interactions and differences in bond energies. However, excessive branching can introduce steric strain, a repulsive interaction that arises when atoms are forced into close proximity, which can destabilize the molecule.

This compound is a branched alkane with the structure: CH3-CH2-C(CH3)2-CH(CH2CH3)-CH2-CH2-CH3

Its stability is expected to be greater than that of the linear isomer, n-undecane, but may be influenced by the steric hindrance arising from the interaction between the two methyl groups on carbon-3 and the ethyl group on carbon-4.

Comparative Thermodynamic Data

While specific experimental data for this compound is unavailable, a comparative analysis can be made by examining the known thermodynamic data of its linear isomer, n-undecane. The stability of this compound can be contextualized relative to this baseline.

| Isomer Name | Molecular Formula | Structure | Standard Enthalpy of Formation (ΔH°f) (gas, 298.15 K) | Data Source |

| n-Undecane | C11H24 | CH3(CH2)9CH3 | -269.1 ± 1.2 kJ/mol | NIST WebBook[2] |

| This compound | C11H24 | CH3CH2C(CH3)2CH(CH2CH3)CH2CH2CH3 | Predicted to be more negative than n-undecane | Theoretical |

Note: The ΔH°f for this compound is a prediction based on established principles of alkane stability. A precise value requires experimental determination or high-level computational analysis.

Methodologies for Determining Thermodynamic Stability

A definitive assessment of the thermodynamic stability of this compound can be achieved through a combination of experimental and computational methods.

A. Combustion Calorimetry

This is the most common and reliable experimental method for determining the enthalpy of formation of organic compounds.[3]

-

Objective: To measure the heat released during the complete combustion of this compound. This value, the enthalpy of combustion (ΔH°c), is then used to calculate the enthalpy of formation (ΔH°f) using Hess's Law.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

-

Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Combustion: The bomb is filled with high-pressure oxygen (typically ~30 atm) and the sample is ignited electrically. The complete combustion reaction is: C11H24(l) + 17 O2(g) → 11 CO2(g) + 12 H2O(l)

-

Temperature Measurement: The temperature change of the water bath surrounding the bomb is meticulously recorded to calculate the heat released.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the following relationship: ΔH°f(C11H24) = [11 × ΔH°f(CO2) + 12 × ΔH°f(H2O)] - ΔH°c(C11H24)

-

B. Isomerization Equilibration

-

Objective: To determine the relative Gibbs free energy of formation of this compound by allowing it to equilibrate with its isomers.

-

Methodology:

-

Reaction Setup: A sample of this compound is exposed to a catalyst, such as a superacid or a supported platinum catalyst, at a controlled temperature.

-

Equilibration: The catalyst facilitates the interconversion between various C11H24 isomers until a thermodynamic equilibrium is reached.

-

Analysis: The composition of the equilibrium mixture is analyzed using gas chromatography (GC).

-

Calculation: The equilibrium constant (Keq) for the isomerization reaction is calculated from the mole fractions of the isomers. The difference in Gibbs free energy (ΔG°) between the isomers is then determined using the equation: ΔG° = -RT ln(Keq).

-

Computational chemistry offers a powerful alternative for predicting thermodynamic properties, especially when experimental data is lacking.[4][5]

-

Objective: To calculate the ground-state energy and thermodynamic properties of this compound using quantum mechanical methods.

-

Methodology:

-

Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.[6] This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

High-Accuracy Single-Point Energy Calculation: To achieve high accuracy, more sophisticated methods like G3, G4, or CBS-QB3 are often employed to calculate a more precise electronic energy for the optimized geometry.[5]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. For an isodesmic reaction, the target molecule is reacted with similar, smaller molecules for which accurate ΔH°f values are known, allowing for cancellation of systematic errors in the calculation.

-

Visualization of Workflow

The logical workflow for a comprehensive stability assessment of this compound is depicted below. This process integrates both computational and experimental approaches for a robust determination.

References

- 1. youtube.com [youtube.com]

- 2. Undecane [webbook.nist.gov]

- 3. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The calculation of standard enthalpies of formation of alkanes: Illustrating molecular mechanics and spreadsheet programs - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. mason.gmu.edu [mason.gmu.edu]

An In-depth Technical Guide to the Discovery and History of Undecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄, represents a fascinating case study in the principles of constitutional isomerism. While the linear n-undecane is a well-characterized component of various natural and synthetic products, it is merely one of 159 possible structural isomers.[1] The existence and properties of these isomers have been elucidated over more than a century of chemical discovery, driven by advancements in synthesis, separation, and analytical techniques. This technical guide provides a comprehensive overview of the history, discovery, and experimental characterization of undecane isomers, tailored for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Dawn of Isomerism

The concept of isomerism—molecules sharing the same chemical formula but possessing different atomic arrangements and, consequently, distinct properties—was a pivotal development in the history of chemistry. Early pioneers laid the groundwork for understanding these structural variations. In 1828, Friedrich Wöhler's synthesis of urea from ammonium cyanate demonstrated that two compounds with the same elemental composition could indeed be different substances.[2] Jöns Jacob Berzelius later coined the term "isomerism" in the early 1830s to describe this phenomenon.[2] These foundational discoveries set the stage for the systematic investigation of hydrocarbon isomers as the petroleum industry and organic synthesis began to flourish in the mid to late 19th century. The discovery and characterization of undecane and its numerous isomers were not singular events but rather a gradual process built upon the evolving understanding of chemical structure and the development of sophisticated analytical instrumentation.

Quantitative Data of Selected Undecane Isomers

The physical properties of undecane isomers vary significantly with their degree of branching. Generally, increased branching leads to a decrease in the boiling point due to reduced intermolecular van der Waals forces. The melting point, however, does not follow a simple trend and is influenced by the molecule's ability to pack into a crystal lattice. Below is a summary of the physical properties of n-undecane and a selection of its isomers.

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| n-Undecane | Undecane | 1120-21-4 | 196[3] | -26[3] | 0.740 @ 20°C[3] | 1.417 @ 20°C[3] |

| 2-Methyldecane | 2-Methyldecane | 6975-98-0 | 189.2[4] | -48.83[4] | 0.7368 @ 20°C[4] | 1.4158[5] |

| 3-Methyldecane | 3-Methyldecane | 13151-34-3 | 189.1[6] | -92.9[6] | 0.742 @ 25°C[6] | 1.4163[6] |

| 4-Methyldecane | 4-Methyldecane | 2847-72-5 | 187.9[7] | -92[7] | 0.7385 @ 20°C[7] | 1.4155[7] |

| 5-Methyldecane | 5-Methyldecane | 13151-35-4 | 186.1[5] | -57.06 (est)[5] | 0.742 @ 25°C[5] | 1.4158[5] |

| 2,2-Dimethylnonane | 2,2-Dimethylnonane | 17302-14-6 | 177.1[8] | - | 0.743 @ 20°C[9] | 1.418[9] |

| 3,3-Dimethylnonane | 3,3-Dimethylnonane | 17302-15-7 | - | - | - | - |

| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 17302-18-0 | - | - | 0.747[10] | - |

| 5,5-Dimethylnonane | 5,5-Dimethylnonane | 6414-96-6 | - | - | - | - |

Experimental Protocols

The synthesis and isolation of specific undecane isomers require precise control over reaction conditions to favor the formation of the desired carbon skeleton. Below are generalized experimental protocols for the synthesis of branched alkanes, which are applicable to the preparation of undecane isomers.

Synthesis of a Branched Undecane Isomer via Grignard Reaction

This method is a versatile approach for constructing carbon-carbon bonds.[3][11][12]

Objective: To synthesize a branched undecane, for example, 5-methyldecane.

Materials:

-

Appropriate alkyl halides (e.g., 1-bromobutane and 2-bromoheptane)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Apparatus for reflux and distillation

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Slowly add a solution of the first alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).[11]

-

Coupling Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of the second alkyl halide (e.g., 2-bromoheptane) in anhydrous diethyl ether from the dropping funnel. After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it successively with water and brine.

-

Purification: Dry the ethereal solution over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by distillation. The resulting crude product can be purified by fractional distillation to isolate the desired 5-methyldecane.

Characterization of Undecane Isomers

The identification and characterization of the synthesized isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural elucidation.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Sample Preparation: Dilute the purified undecane isomer in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: The retention time from the gas chromatogram provides a preliminary identification, which is confirmed by comparing the obtained mass spectrum with a library of known spectra (e.g., NIST).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure determination.

-

Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are used to deduce the precise connectivity of the atoms in the undecane isomer.

Visualizations

Logical Relationship of Undecane Isomers

The following diagram illustrates the concept of constitutional isomerism for undecane, showing how different branching patterns lead to distinct isomers.

References

- 1. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 2. 3,3-Dimethylnonane | C11H24 | CID 529413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. 2-methyldecane [chemister.ru]

- 5. 5-Methyldecane|lookchem [lookchem.com]

- 6. 3-Methyldecane|lookchem [lookchem.com]

- 7. 4-METHYLDECANE | 2847-72-5 [chemicalbook.com]

- 8. 2,2-dimethylnonane [chemister.ru]

- 9. chemnet.com [chemnet.com]

- 10. 4,4-dimethylnonane [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Data of 4-Ethyl-3,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the branched alkane, 4-Ethyl-3,3-dimethylheptane. Due to the limited availability of experimental spectra in the public domain, this guide focuses on high-quality predicted data to assist in the structural elucidation and characterization of this compound. Detailed, generalized experimental protocols for acquiring NMR and IR spectra of liquid alkanes are also presented to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the expected IR absorption frequencies for this compound. These predictions are based on computational models and provide a valuable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | 0.88 | Triplet | 3H |

| CH₂ (C2) | 1.25 | Sextet | 2H |

| (CH₃)₂ (on C3) | 0.85 | Singlet | 6H |

| CH (C4) | 1.45 | Multiplet | 1H |

| CH₂ (ethyl on C4) | 1.35 | Quintet | 2H |

| CH₃ (ethyl on C4) | 0.86 | Triplet | 3H |

| CH₂ (C5) | 1.23 | Multiplet | 2H |

| CH₂ (C6) | 1.28 | Multiplet | 2H |

| CH₃ (C7) | 0.90 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 14.3 |

| C2 | 23.1 |

| C3 | 35.8 |

| C4 | 45.1 |

| C5 | 29.9 |

| C6 | 23.6 |

| C7 | 14.1 |

| CH₃ (on C3) | 25.5 |

| CH₂ (ethyl on C4) | 24.8 |

| CH₃ (ethyl on C4) | 11.5 |

Table 3: Estimated Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| C-H (CH₃) | Bending | ~1375 and ~1450 | Medium |

| C-H (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| C-C | Stretching | 800-1300 | Weak to Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid alkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

Cap the NMR tube securely.

-

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay). For ¹³C NMR, a greater number of scans will be required than for ¹H NMR.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

2.2.2. Data Acquisition

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

Visualization of Spectroscopic-Structural Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its predicted spectroscopic signals.

Caption: Logical workflow from chemical structure to predicted spectroscopic data.

Methodological & Application

Application Note: Gas Chromatography Methods for 4-Ethyl-3,3-dimethylheptane Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 4-Ethyl-3,3-dimethylheptane using gas chromatography (GC). This compound is a branched alkane and a volatile organic compound (VOC) whose accurate detection and quantification are pertinent in various fields, including environmental monitoring, petroleum analysis, and as a potential impurity in pharmaceutical manufacturing. The described methodology utilizes a non-polar capillary column for optimal separation of hydrocarbon isomers and a flame ionization detector (FID) for sensitive quantification. A headspace sampling technique is also detailed for the analysis of volatile compounds from liquid or solid matrices.

Introduction

This compound (C11H24) is a saturated hydrocarbon with a boiling point that makes it amenable to analysis by gas chromatography.[1] The separation of branched alkanes from their isomers can be challenging due to their similar physical properties.[2] Capillary GC with a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1 or equivalent), is a well-established technique for the separation of hydrocarbons based on their boiling points and structural differences.[3][4][5] For quantitative analysis, the flame ionization detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.[6][7]

Sample introduction is a critical step in GC analysis. For volatile compounds like this compound, static headspace sampling is a clean and efficient technique that minimizes matrix effects by introducing only the vapor phase into the GC system.[7][8][9] This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, instrumental parameters, and expected analytical performance.

Quantitative Data Summary

| Parameter | Value | Notes |

| Analyte | This compound | |

| CAS Number | 61868-32-4 | [1] |

| Molecular Formula | C11H24 | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Estimated Kovats Retention Index (non-polar column) | ~1050 - 1150 | Estimated based on elution patterns of branched alkanes. The exact value depends on the specific temperature program and column dimensions. n-Undecane has a Kovats index of 1100. |

| Estimated Limit of Detection (LOD) | 0.1 - 1 ng/mL | Based on a signal-to-noise ratio of 3:1.[10] |

| Estimated Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | Based on a signal-to-noise ratio of 10:1.[10] |

| Linearity (R²) | > 0.995 | Expected for GC-FID analysis over a defined concentration range.[6] |

Experimental Protocols

Sample Preparation (Headspace Analysis)

This protocol is suitable for the analysis of this compound in a liquid or solid matrix.

Materials:

-

20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

-

Solvent for sample dilution (e.g., Dimethyl sulfoxide, if applicable)

-

Internal standard (e.g., n-Dodecane)

-

Vortex mixer

-

Autosampler for headspace injection

Procedure:

-

Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial.

-

If required, add a suitable solvent to dissolve or suspend the sample.

-

Add a known amount of internal standard to the vial.

-

Immediately seal the vial with a magnetic crimp cap.

-

Gently vortex the vial to ensure homogeneity.

-

Place the vial in the headspace autosampler tray for analysis.

Gas Chromatography (GC-FID) Method

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane, DB-1 or equivalent).

GC Parameters:

| Parameter | Setting |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CHold: 5 min at 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Headspace Autosampler Parameters:

| Parameter | Setting |

| Vial Equilibration Temperature | 80 °C |

| Vial Equilibration Time | 20 min |

| Loop Temperature | 90 °C |

| Transfer Line Temperature | 100 °C |

| Injection Volume | 1 mL |

Method Validation (Brief Overview)

For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The use of a non-polar capillary column allows for the effective separation of this branched alkane from other hydrocarbons, while the flame ionization detector ensures high sensitivity for accurate quantification. The inclusion of a headspace sampling protocol makes this method versatile for a variety of sample matrices. Proper method validation is crucial before implementation in a regulated laboratory setting.

References

- 1. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kovats retention index - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. agilent.com [agilent.com]

- 9. Transforming Organic Volatile Compound Analysis With Static Headspace Workflows and Advanced GC-MS/FID Technologies | Labcompare.com [labcompare.com]

- 10. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]

Application Note: Analysis of 4-Ethyl-3,3-dimethylheptane using Mass Spectrometry

Abstract

This application note details the theoretical fragmentation pattern of 4-Ethyl-3,3-dimethylheptane when analyzed by electron ionization mass spectrometry (EI-MS). Due to the highly branched nature of this alkane, specific fragmentation pathways are predicted to occur, primarily at the points of branching to yield stable carbocations. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of such compounds in complex mixtures within the fields of chemical analysis, environmental science, and drug metabolite studies. A generalized protocol for the analysis of branched alkanes by GC-MS is also provided.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI), high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern is unique to the compound's structure and provides a "fingerprint" for its identification.

Branched alkanes, such as this compound, exhibit characteristic fragmentation behaviors. The cleavage of C-C bonds is more prevalent than C-H bond cleavage.[1] Fragmentation is most likely to occur at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[2]

Predicted Fragmentation of this compound

The structure of this compound is shown below:

The molecular formula is C₁₁H₂₄, and the molecular weight is 156.31 g/mol .[4] Upon electron ionization, the molecule will lose an electron to form the molecular ion [M]+• at m/z 156. The subsequent fragmentation is predicted to occur at the C3 and C4 positions, which are the most substituted carbon atoms.

The major fragmentation pathways are expected to involve the cleavage of bonds around the quaternary carbon at position 3 and the tertiary carbon at position 4, leading to the formation of stable tertiary carbocations.

Predicted Mass Spectrum Data

The following table summarizes the predicted prominent fragment ions, their corresponding m/z values, and the neutral fragments lost. The relative abundance is a qualitative prediction based on the expected stability of the resulting carbocations.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 127 | [C₉H₁₉]⁺ | C₂H₅• (Ethyl radical) | Moderate |

| 113 | [C₈H₁₇]⁺ | C₃H₇• (Propyl radical) | Moderate to High |

| 99 | [C₇H₁₅]⁺ | C₄H₉• (Butyl radical) | High |

| 85 | [C₆H₁₃]⁺ | C₅H₁₁• (Pentyl radical) | Moderate |

| 71 | [C₅H₁₁]⁺ | C₆H₁₃• (Hexyl radical) | High |

| 57 | [C₄H₉]⁺ | C₇H₁₅• (Heptyl radical) | High (likely base peak) |

| 43 | [C₃H₇]⁺ | C₈H₁₇• (Octyl radical) | Moderate |

| 29 | [C₂H₅]⁺ | C₉H₁₉• (Nonyl radical) | Moderate |

Note: The peak at m/z 57, corresponding to the tertiary butyl cation, is predicted to be the base peak due to its high stability.

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol provides a general procedure for the analysis of this compound or similar branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is free of particulate matter by filtering if necessary.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C[5]

-

Electron Energy: 70 eV[5]

-

Mass Range: m/z 20-400

-

Scan Speed: 1000 amu/s

3. Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Process the mass spectrum of the identified peak.

-

Compare the obtained fragmentation pattern with the predicted fragmentation pattern and with reference spectra from databases such as the NIST Mass Spectral Library.

Experimental Workflow

Caption: Workflow for the GC-MS analysis of branched alkanes.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the branched carbon centers, leading to the formation of stable carbocations. The expected fragmentation pattern, with a prominent base peak at m/z 57, provides a clear basis for the identification of this compound. The provided GC-MS protocol offers a robust method for the analysis of this and similar branched alkanes. This information is valuable for researchers in various scientific disciplines requiring the structural characterization of non-polar, saturated hydrocarbons.

References

- 1. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of 4-Ethyl-3,3-dimethylheptane as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Ethyl-3,3-dimethylheptane as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs).

Introduction

This compound is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] Its chemical inertness, volatility, and structural dissimilarity to many common analytes make it an excellent candidate for an internal standard in various chromatographic applications. The primary role of an internal standard is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Key Attributes of this compound as an Internal Standard:

-

Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the chromatographic system.

-

Volatility: Its boiling point allows for easy co-elution with a wide range of volatile and semi-volatile organic compounds.

-

Chromatographic Behavior: It typically exhibits good peak shape and resolution on common non-polar and moderately polar stationary phases.

-

Mass Spectrum: Produces a characteristic mass spectrum that is easily distinguishable from many analytes of interest.

-

Commercial Availability: Can be sourced from various chemical suppliers.

Applications

Based on its physical and chemical properties, this compound is a suitable internal standard for the quantitative analysis of various volatile and semi-volatile organic compounds, including but not limited to:

-

Environmental Analysis: Quantification of pollutants such as benzene, toluene, ethylbenzene, and xylenes (BTEX) in water and soil samples.

-

Petroleum and Biofuel Analysis: Determination of the composition of gasoline and other fuel mixtures.

-

Food and Beverage Industry: Analysis of flavor and fragrance compounds.

-

Pharmaceutical Development: Monitoring of residual solvents in drug substances and products.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Method optimization will be required for specific applications.

Preparation of Internal Standard Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound.

-

Materials:

-

This compound (≥98% purity)

-

Methanol or another suitable solvent (GC grade)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a precise amount (e.g., 100 mg) of this compound.

-

Transfer the weighed compound into a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of methanol and then dilute to the mark with the same solvent.

-

Stopper the flask and mix thoroughly by inversion.

-

This results in a stock solution of known concentration (e.g., 1000 µg/mL).

-

Store the stock solution in a tightly sealed container at 4°C.

-

Preparation of Calibration Standards

-

Objective: To prepare a series of calibration standards containing known concentrations of the analyte(s) and a fixed concentration of the internal standard.

-

Procedure:

-

Prepare a series of volumetric flasks (e.g., 10 mL).

-

Add a constant volume of the this compound stock solution to each flask to achieve the desired final concentration (e.g., 10 µg/mL).

-

Add varying volumes of the analyte stock solution(s) to create a calibration curve over the desired concentration range.

-

Dilute each flask to the mark with the appropriate solvent.

-

Mix each standard thoroughly.

-

Sample Preparation

-

Objective: To prepare the unknown sample for analysis by adding the internal standard.

-

Procedure:

-

Take a known volume or weight of the sample.

-

Add a precise volume of the this compound stock solution to achieve the same concentration as in the calibration standards.

-

Perform any necessary sample extraction or dilution steps as required by the specific method.

-

GC-MS Analysis

The following are general GC-MS conditions. These should be optimized for the specific analytes and matrix.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-400 amu |

Data Analysis and Quantitative Data

The quantification of analytes is based on the principle of response factors. The response factor (RF) for each analyte is determined from the analysis of the calibration standards.

Response Factor (RF) Calculation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Once the average RF for each analyte is determined from the calibration curve, the concentration of the analyte in the unknown sample can be calculated using the following equation:

Analyte Concentration Calculation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Table 1: Example Calibration Data for Benzene with this compound as Internal Standard

| Benzene Conc. (µg/mL) | Benzene Area | IS Area | Area Ratio (Benzene/IS) | Response Factor |

| 1.0 | 50,000 | 100,000 | 0.50 | 1.00 |

| 5.0 | 255,000 | 102,000 | 2.50 | 1.02 |

| 10.0 | 515,000 | 101,000 | 5.10 | 1.01 |

| 20.0 | 1,020,000 | 99,000 | 10.30 | 0.98 |

| 50.0 | 2,550,000 | 100,000 | 25.50 | 0.98 |

| Average RF | 1.00 | |||

| %RSD | 1.8% |

Visualizations

The following diagrams illustrate the logical workflow of using an internal standard in a chromatographic analysis.

Caption: Internal Standard Calibration Workflow.

Caption: Principle of Internal Standard Correction.

References

Application of 4-Ethyl-3,3-dimethylheptane in Fuel Composition Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Ethyl-3,3-dimethylheptane as a component in fuel composition studies. Due to its highly branched structure, this C11 alkane isomer is of interest for its potential influence on fuel properties, particularly the octane number, which is a critical measure of a gasoline's resistance to knocking in spark-ignition internal combustion engines.

Introduction

The anti-knock quality of gasoline is a crucial factor in engine performance and efficiency. This property is quantified by the Research Octane Number (RON) and the Motor Octane Number (MON). The octane number scale is based on the performance of two reference fuels: n-heptane, which has poor anti-knock properties and is assigned an octane number of 0, and iso-octane (2,2,4-trimethylpentane), which has excellent anti-knock properties and is assigned an octane number of 100. Generally, branched alkanes exhibit higher octane numbers than their straight-chain counterparts. This is because branched structures are more resistant to the autoignition that causes engine knock.

This compound, with its multiple methyl and ethyl branches, is expected to have a high octane number, making it a valuable candidate for studies aimed at understanding and improving fuel formulations. Its inclusion in test fuel blends can help researchers investigate the structure-property relationships of fuel components and their impact on combustion characteristics.

Data Presentation

To illustrate the significant impact of branching on the octane number, the following table presents the RON and MON for various isomers of octane (C8H18).

| Compound | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Octane | Octane | -19 | -17 |

| 2-Methylheptane | 2-Methylheptane | 42.4 | 46.4 |

| 2,2-Dimethylhexane | 2,2-Dimethylhexane | 74.5 | 75.5 |

| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | 100 | 100 |

Data sourced from various publicly available chemical databases.

Based on these trends, it is anticipated that this compound would exhibit a high RON and MON, likely comparable to or exceeding that of other highly branched alkanes.

Experimental Protocols

The determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound, either as a pure component or as a blend in a base fuel, would follow standardized test methods. The universally accepted protocols are those developed by ASTM International.

Protocol 1: Determination of Research Octane Number (RON)

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

Principle: This method measures the knock characteristics of a fuel in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed and a constant intake air temperature). The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

Apparatus:

-

Cooperative Fuel Research (CFR) engine with a variable compression ratio.

-

Knock measurement instrumentation (detonation meter and knock sensor).

-

Fuel handling and delivery system.

-

Standardized intake air and mixture temperature control systems.

Procedure:

-

Engine Calibration: Calibrate the CFR engine using standardized reference fuels to ensure it is operating within the specified tolerances.

-

Sample Preparation: Prepare the fuel sample to be tested. If testing as a blend, accurately measure the volumetric or gravimetric proportion of this compound in the base fuel.

-

Engine Operation: Operate the engine on the test fuel under the standard RON conditions.

-

Knock Intensity Measurement: Adjust the engine's compression ratio to produce a standard level of knock intensity as measured by the detonation meter.

-

Reference Fuel Bracketing: Run the engine on two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the expected value of the test fuel. Adjust the fuel-air ratio for each to obtain maximum knock.

-

RON Calculation: The Research Octane Number of the test fuel is calculated by interpolation between the knock meter readings and the octane numbers of the two bracketing reference fuels.

Protocol 2: Determination of Motor Octane Number (MON)

Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

Principle: This method is similar to the RON test but is conducted under more severe operating conditions to simulate fuel performance under load at high speeds. Key differences include a higher engine speed (900 rpm) and a higher intake mixture temperature. These conditions result in MON values that are typically lower than RON values for the same fuel.

Apparatus:

-

The same Cooperative Fuel Research (CFR) engine as used for RON testing, but with modifications to achieve the higher operating temperatures and speeds.

Procedure:

-

Engine Calibration: Calibrate the CFR engine according to the specific requirements of the MON test method.

-

Sample Preparation: Prepare the fuel sample as for the RON test.

-

Engine Operation: Operate the engine on the test fuel under the standard MON conditions, which include a higher engine speed and a heated intake fuel-air mixture.

-

Knock Intensity Measurement: Adjust the compression ratio to achieve the standard knock intensity.

-

Reference Fuel Bracketing: As in the RON test, bracket the test fuel with two primary reference fuels.

-

MON Calculation: The Motor Octane Number is calculated by interpolation based on the knock meter readings of the test fuel and the bracketing reference fuels.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in fuel composition studies.

Application Notes and Protocols for the Separation of C11H24 Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C11H24) is a saturated hydrocarbon with 159 structural isomers. These isomers often exhibit subtle differences in their physicochemical properties, making their separation a significant analytical challenge. Effective separation and identification of these isomers are crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and toxicology. This document provides detailed application notes and experimental protocols for the separation of C11H24 structural isomers, with a primary focus on gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), the most powerful techniques for this application.

Principle of Separation

The separation of C11H24 isomers by gas chromatography is primarily based on differences in their boiling points and their interactions with the stationary phase of the GC column. Generally, on non-polar stationary phases, the elution order of alkane isomers is mainly determined by their boiling points.[1] Linear n-alkanes have the highest boiling points among their isomers and, therefore, the longest retention times. Increased branching lowers the boiling point, leading to earlier elution. The degree of branching and the position of the alkyl groups influence the volatility and shape of the molecule, which in turn affects the retention time.

For more complex mixtures where isomers have very similar boiling points, a second separation dimension, as provided by GCxGC, is often necessary.[2][3] In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase (e.g., a non-polar column followed by a polar or shape-selective column).[4] This allows for the separation of co-eluting isomers from the first dimension based on differing polarities or shapes.

Separation Techniques

Gas Chromatography (GC-FID/GC-MS)

Single-dimension gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds, including undecane isomers. The choice of the capillary column's stationary phase is critical for achieving optimal separation.

-

Non-Polar Stationary Phases: Columns with non-polar stationary phases, such as those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5), are commonly used for hydrocarbon analysis.[1][5] On these columns, isomers are primarily separated based on their boiling points.

-

Polar Stationary Phases: While less common for general hydrocarbon profiling, polar stationary phases, such as those containing polyethylene glycol (PEG, e.g., DB-WAX), can offer different selectivity based on subtle differences in polarity and molecular shape, which can be advantageous for separating specific isomers that co-elute on non-polar phases.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For a thorough separation of the numerous C11H24 isomers, comprehensive two-dimensional gas chromatography is the state-of-the-art technique.[2][3][6] It provides a significant increase in peak capacity and resolution compared to single-dimension GC. A typical GCxGC setup for hydrocarbon isomer analysis involves a non-polar first-dimension column and a polar or shape-selective second-dimension column. This configuration separates isomers based on volatility in the first dimension and polarity/shape in the second dimension, resulting in a structured two-dimensional chromatogram where related compounds appear in the same region.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) for General Undecane Isomer Profiling

This protocol outlines a general method for the analysis of C11H24 isomers using a standard non-polar capillary column and a Flame Ionization Detector (FID).

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Data Acquisition System.

GC Conditions:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (Split ratio 100:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial Temperature: 40 °C, hold for 5 min |

| Ramp 1: 2 °C/min to 150 °C | |

| Ramp 2: 10 °C/min to 250 °C, hold for 5 min | |

| Detector | FID |

| Detector Temperature | 280 °C |

| Makeup Gas | Nitrogen, 25 mL/min |

Sample Preparation:

Samples containing C11H24 isomers should be diluted in a volatile, non-polar solvent such as hexane or pentane to a concentration suitable for GC analysis (typically in the low ppm range).

Expected Results:

The isomers will elute in approximate order of their boiling points. N-undecane will have the longest retention time, while highly branched isomers will elute earlier. The resolution of all 159 isomers will not be achieved with this single-dimension method, but it provides a good overview of the isomer distribution.

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Detailed Isomer Separation

This protocol describes a GCxGC method coupled with a mass spectrometer (MS) for the detailed separation and identification of C11H24 isomers.

Instrumentation:

-

GCxGC system equipped with a thermal modulator, a split/splitless inlet, and a fast-scanning mass spectrometer (e.g., Time-of-Flight MS).

-

First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 100% dimethylpolysiloxane).

-

Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness polar column (e.g., 50% phenyl polysilphenylene-siloxane).[4]

-

Carrier Gas: Helium.

-

Data Acquisition and Processing Software for GCxGC.

GCxGC Conditions:

| Parameter | Value |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (Split ratio 200:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| 1D Column Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temperature: 40 °C, hold for 2 min |

| Ramp: 1.5 °C/min to 200 °C | |

| Modulation Period | 6 seconds |

| 2D Oven Offset | +15 °C relative to the main oven |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-300 |

| Acquisition Rate | 100 Hz |

Sample Preparation:

As described in Protocol 1, samples should be diluted in a suitable non-polar solvent.

Expected Results:

A highly structured 2D chromatogram will be generated, with isomers separated by volatility in the first dimension and polarity/shape in the second. This will allow for the resolution of a much larger number of isomers compared to 1D GC. Identification can be confirmed by the mass spectra of the individual peaks.

Data Presentation

Quantitative data on the retention of C11H24 isomers is often presented as retention indices (Kovats indices), which normalize retention times to those of n-alkanes. This allows for better comparison of data between different instruments and laboratories.

Table 1: Representative Retention Indices (RI) of some C11H24 Isomers on a Non-Polar Stationary Phase (Predicted/Exemplary)

| Isomer | Structure | Boiling Point (°C) | Predicted Retention Index (Non-Polar Column) |

| n-Undecane | CH3(CH2)9CH3 | 195.9 | 1100 |

| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 191.1 | ~1078 |

| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 191.9 | ~1085 |

| 4-Methyldecane | CH3(CH2)2CH(CH3)(CH2)5CH3 | 191.7 | ~1083 |

| 5-Methyldecane | CH3(CH2)3CH(CH3)(CH2)4CH3 | 191.5 | ~1081 |

| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 184.5 | ~1050 |

| 3,3-Dimethylnonane | CH3CH2C(CH3)2(CH2)5CH3 | 188.1 | ~1065 |

| 4,4-Dimethylnonane | CH3(CH2)2C(CH3)2(CH2)4CH3 | 187.8 | ~1063 |

| 5,5-Dimethylnonane | CH3(CH2)3C(CH3)2(CH2)3CH3 | 187.5 | ~1061 |

| 2,3,4-Trimethylocatane | CH3CH(CH3)CH(CH3)CH(CH3)(CH2)3CH3 | 189.4 | ~1070 |

Note: The retention indices for branched isomers are estimations based on general elution patterns. Actual values will depend on the specific column and analytical conditions.

Visualization of Workflows

Caption: Workflow for single-dimension GC analysis of C11H24 isomers.

References

- 1. chromtech.com [chromtech.com]

- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 3. elib.dlr.de [elib.dlr.de]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. iris.unito.it [iris.unito.it]

Application Notes and Protocols: The Role of Branched Alkanes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons featuring non-linear carbon chains, play a multifaceted and critical role in modern organic synthesis. Their unique structural and electronic properties influence reaction pathways, product selectivity, and the physicochemical characteristics of target molecules. Beyond their well-established importance as high-octane fuel components, branched alkanes and moieties derived from them are integral to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The strategic incorporation of branched alkyl groups can enhance the lipophilicity and metabolic stability of drug candidates, and their inherent steric bulk can be exploited to direct the stereochemical outcome of reactions.[1][2] This document provides detailed application notes and experimental protocols for key organic synthesis reactions involving branched alkanes, offering insights into their practical application in research and development.

I. Physicochemical Properties of Branched Alkanes

The branching of an alkane chain has a profound impact on its physical properties compared to its linear isomer. These differences are crucial for selecting appropriate solvents, predicting reaction conditions, and understanding the behavior of molecules incorporating these structures.

Key Observations:

-